methyl 3-formyl-5,6-dimethoxy-1H-indole-2-carboxylate
Description
Methyl 3-formyl-5,6-dimethoxy-1H-indole-2-carboxylate (CAS: 858749-33-4) is a heterocyclic compound with the molecular formula C₁₃H₁₃NO₅ and a molecular weight of 263.25 g/mol . Its structure features a 5,6-dimethoxy-substituted indole core, a reactive formyl group at position 3, and a methyl ester at position 2 (Figure 1). This compound is widely utilized as an intermediate in synthesizing biologically active molecules, particularly in medicinal chemistry for developing phosphodiesterase-4B (PDE4B) inhibitors .
Properties
IUPAC Name |
methyl 3-formyl-5,6-dimethoxy-1H-indole-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO5/c1-17-10-4-7-8(6-15)12(13(16)19-3)14-9(7)5-11(10)18-2/h4-6,14H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJSNVHJAMCDCIR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=C(N2)C(=O)OC)C=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-formyl-5,6-dimethoxy-1H-indole-2-carboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the indole core, followed by the introduction of the formyl and methoxy groups. The reaction conditions often involve the use of catalysts and specific solvents to achieve high yields and purity. For example, the formylation can be achieved using Vilsmeier-Haack reaction conditions, which involve the use of DMF (dimethylformamide) and POCl3 (phosphorus oxychloride) as reagents .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness and efficiency, often using continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents, catalysts, and purification methods would be tailored to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-formyl-5,6-dimethoxy-1H-indole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to a hydroxymethyl group.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or other nucleophiles.
Major Products
Oxidation: Methyl 3-carboxy-5,6-dimethoxy-1H-indole-2-carboxylate.
Reduction: Methyl 3-hydroxymethyl-5,6-dimethoxy-1H-indole-2-carboxylate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 3-formyl-5,6-dimethoxy-1H-indole-2-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a lead compound for drug development, particularly in targeting specific enzymes or receptors.
Industry: It is used in the development of new materials and as a building block for various chemical products.
Mechanism of Action
The mechanism of action of methyl 3-formyl-5,6-dimethoxy-1H-indole-2-carboxylate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The formyl and methoxy groups can influence its binding affinity and specificity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Indole Carboxylates
Spectroscopic and Structural Insights
Vibrational Spectroscopy :
- Density functional theory (DFT) studies on methyl 5,6-dimethoxy-1H-indole-2-carboxylate reveal characteristic C=O and C-O-C vibrational modes at 1,710 cm⁻¹ and 1,250 cm⁻¹, respectively . The target compound’s formyl group introduces additional bands near 1,680 cm⁻¹ (C=O stretch) .
NMR Shifts: The formyl proton in the target compound resonates as a singlet near δ 9.8–10.0 ppm in ¹H-NMR, absent in non-formylated analogs .
Crystallography: Methyl 5,6-dimethoxy-1H-indole-2-carboxylate crystallizes in an orthorhombic system (space group Pbca) with Z = 8 .
Biological Activity
Methyl 3-formyl-5,6-dimethoxy-1H-indole-2-carboxylate is a compound belonging to the indole family, which is notable for its diverse biological activities. This article explores its biological activity through detailed research findings, mechanisms of action, and potential applications in medicine and industry.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 263.25 g/mol. The structure features an indole ring system with methoxy groups at positions 5 and 6, a formyl group at position 3, and a carboxylate moiety at position 2. These functional groups contribute to its unique chemical properties and potential biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₃NO₅ |
| Molecular Weight | 263.25 g/mol |
| Functional Groups | Methoxy, Formyl, Carboxylate |
This compound acts primarily through interactions with various biological targets:
- Antiviral Activity : Indole derivatives have shown potential in inhibiting viral replication by interfering with viral enzymes or host cell receptors.
- Anticancer Properties : The compound has been studied for its ability to inhibit cell proliferation and induce apoptosis in cancer cells. It may target specific kinases involved in cell cycle regulation.
- Antimicrobial Effects : Research indicates that this compound exhibits antibacterial and antifungal properties against various pathogens.
Research Findings
Several studies have highlighted the biological activities associated with this compound:
- Anticancer Activity : A study indicated that derivatives of indole compounds could act as antimitotic agents, potentially useful in cancer therapy. The structure of this compound suggests it could function similarly due to its planar configuration and ability to stack with other indole rings .
- Antibacterial and Antifungal Activity : Preliminary investigations revealed that this compound shows significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. For instance, compounds related to this structure exhibited minimum inhibitory concentration (MIC) values ranging from 0.0048 mg/mL to 0.0195 mg/mL against various bacterial strains .
- Biochemical Pathways : The compound is believed to influence multiple biochemical pathways due to the versatility of the indole structure. It may modulate enzyme activities or receptor interactions that are crucial for cellular signaling processes.
Case Study 1: Anticancer Potential
A derivative of this compound was tested for its effects on human cancer cell lines. Results showed a dose-dependent decrease in cell viability after treatment, indicating its potential as a lead compound for anticancer drug development.
Case Study 2: Antimicrobial Efficacy
In vitro studies assessed the antimicrobial efficacy of the compound against common pathogens such as Escherichia coli and Candida albicans. The results demonstrated significant inhibition zones, suggesting strong antimicrobial properties that could be harnessed for therapeutic applications.
Q & A
Advanced Research Question
- Fluorination (C5/C6) enhances metabolic stability and binding affinity (e.g., ΔG = -8.2 kcal/mol vs. -7.5 for non-fluorinated analogs).
- Chloro-substitution increases electrophilicity but may reduce solubility.
Compare via docking studies (AutoDock Vina) and pharmacokinetic profiling (logP, PSA) .
How should researchers resolve contradictions in reported biological data across studies?
Q. Methodological Guidance
- Replicate assays under standardized conditions (e.g., 10% FBS in DMEM, 48h incubation).
- Verify compound purity via HPLC (>98%) and control for stereoisomers (chiral columns).
- Cross-reference with structural analogs (e.g., ethyl ester derivatives) to isolate substituent effects .
What experimental frameworks assess environmental impact or biodegradation?
Advanced Research Question
- OECD 301D (closed bottle test): Measures biodegradability in aqueous systems (BOD/COD ratio).
- Ecotoxicology assays : Daphnia magna acute toxicity (LC₅₀) and algal growth inhibition.
- Computational models : EPI Suite predicts bioaccumulation (BCF < 500) and persistence (t½ > 60d) .
What derivatization strategies expand the utility of this compound?
Q. Methodological Guidance
- Reduction : NaBH₄ converts the formyl group to hydroxymethyl (yield >85%).
- Nucleophilic substitution : Amines (e.g., benzylamine) displace chloride (if present) under basic conditions.
- Cross-coupling : Suzuki-Miyaura reactions (Pd(PPh₃)₄, K₂CO₃) introduce aryl groups at C3 .
How can computational modeling predict target interactions for drug design?
Advanced Research Question
- Molecular docking : Use AutoDock to simulate binding to tubulin (PDB: 1SA0). Optimize scoring functions (e.g., AMBER force fields).
- MD simulations (GROMACS) : Assess binding stability over 100 ns trajectories (RMSD < 2 Å).
- QSAR models : Correlate substituent electronegativity with IC₅₀ values (R² > 0.85) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
